3-Bromo-2-iodobenzoic acid
Overview
Description
3-Bromo-2-iodobenzoic acid is a chemical compound with the CAS Number: 503821-94-1 . It has a molecular weight of 326.92 .
Molecular Structure Analysis
The IUPAC name for 3-Bromo-2-iodobenzoic acid is 3-bromo-2-iodobenzoic acid . The InChI code for this compound is 1S/C7H4BrIO2/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3H, (H,10,11) .Scientific Research Applications
1. Synthesis of Cyclic Hypervalent Iodine(III) Oxidants
- Application Summary: 2-Iodosobenzoic acid (IBA), a compound similar to 3-Bromo-2-iodobenzoic acid, is used in the preparation of nonexplosive cyclic hypervalent iodine(III) oxidants. These oxidants serve as efficient organocatalysts and reagents for various reactions .
- Methods of Application: The preparation involves the use of Oxone® in aqueous solution under mild conditions at room temperature. The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine(III) derivatives .
- Results/Outcomes: The procedures are highly reliable to selectively afford cyclic hypervalent iodine compounds in excellent yields without contamination by hazardous pentavalent iodine(III) compound .
2. Synthesis of Thromboxane Receptor Antagonist
- Application Summary: 3-Bromo-5-iodobenzoic acid is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
- Methods of Application: The synthesis involves a regioselective Heck cross-coupling reaction .
- Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .
3. Synthesis of Oligo (m -phenylene ethynylenes)
- Application Summary: 2-Iodobenzoic acid, a compound similar to 3-Bromo-2-iodobenzoic acid, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), which are a class of conjugated polymers .
- Methods of Application: The synthesis typically involves a palladium-catalyzed Sonogashira coupling reaction .
- Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .
4. Synthesis of Detoxifiers of Organophosphorus Nerve Agents
- Application Summary: 2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents .
- Methods of Application: The synthesis involves a series of organic reactions, including nucleophilic substitution .
- Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .
5. Preparation of Hypervalent Iodine Reagents
- Application Summary: 2-Iodosobenzoic acid (IBA), a compound similar to 3-Bromo-2-iodobenzoic acid, can be used in the preparation of hypervalent iodine reagents. These reagents are employed for electrophilic trifluoromethylation reactions .
- Methods of Application: The preparation involves the use of trichloroisocyanuric acid as an oxidant .
- Results/Outcomes: The details of the results or outcomes obtained from this synthesis are not provided in the sources .
6. Synthesis of (±)-Lycoricidine
Safety And Hazards
Future Directions
3-Bromo-5-iodobenzoic acid may be used in the preparation of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction . This suggests potential applications in the synthesis of pharmaceutical compounds.
properties
IUPAC Name |
3-bromo-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCXOXAEIWXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459621 | |
Record name | 3-BROMO-2-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodobenzoic acid | |
CAS RN |
503821-94-1 | |
Record name | 3-BROMO-2-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.